3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with amino, furan, phenyl, and carboxamide groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functional group modifications to introduce the amino, furan, phenyl, and carboxamide substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize human error. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce the corresponding amine .
Scientific Research Applications
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Compared to similar compounds, 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H19N3O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c1-15-8-5-6-11-18(15)27-24(29)23-22(26)21-17(20-12-7-13-30-20)14-19(28-25(21)31-23)16-9-3-2-4-10-16/h2-14H,26H2,1H3,(H,27,29) |
InChI Key |
MNEHPORIJNGJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.